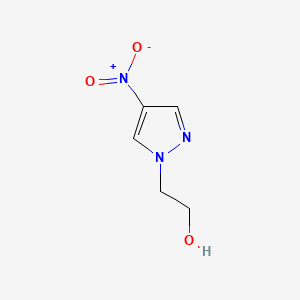

2-(4-nitro-1H-pyrazol-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(4-nitropyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-2-1-7-4-5(3-6-7)8(10)11/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPWNPMESFLXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962216 | |

| Record name | 2-(4-Nitro-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42027-81-6 | |

| Record name | 1-hydroxyethyl-4-nitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042027816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Nitro-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol

This technical guide provides a comprehensive overview of the synthesis pathway for 2-(4-nitro-1H-pyrazol-1-yl)ethanol, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is a two-step process commencing with the nitration of pyrazole to yield 4-nitropyrazole, followed by the N-alkylation of the intermediate with 2-bromoethanol.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the regioselective nitration of pyrazole to form 4-nitropyrazole. The subsequent step is the N-alkylation of the 4-nitropyrazole with 2-bromoethanol to introduce the hydroxyethyl group at the N1 position of the pyrazole ring.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 4-Nitro-1H-pyrazole

The initial step is the nitration of pyrazole. A highly efficient one-pot, two-step method has been reported, providing a high yield of the desired 4-nitropyrazole intermediate.[1]

Experimental Protocol

Materials:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (98%)

-

Fuming Sulfuric Acid (20% SO3)

-

Ice

Procedure: [1]

-

To a four-necked flask equipped with a stirrer and thermometer, add concentrated sulfuric acid (2.1 equivalents) and pyrazole (1.0 equivalent) at room temperature.

-

Stir the mixture for 30 minutes at room temperature to form pyrazole sulfate.

-

In a separate flask, prepare nitrosulfuric acid by slowly adding fuming nitric acid (1.5 equivalents) to fuming sulfuric acid (3.0 equivalents) in an ice-water bath, maintaining the temperature between 0 and 10°C.

-

Slowly add the prepared nitrosulfuric acid to the pyrazole sulfate solution in an ice-water bath.

-

After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.

-

Pour the reaction mixture into ice water, which will cause the precipitation of a white solid.

-

Collect the solid by filtration, wash with ice water, and dry under a vacuum to yield 4-nitropyrazole.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 85% | [1] |

| Melting Point | 163-165°C | [2] |

Characterization Data for 4-Nitro-1H-pyrazole

-

FT-IR (KBr, cm⁻¹): 3186 (N-H), 1526 and 1353 (NO₂)[2]

-

¹H NMR (DMSO-d₆, δ): 8.26 (d, 1H, 5-H), 6.76 (d, 1H, 3-H)[2]

-

EI-MS (m/z): 113 (M⁺)[2]

Step 2: Synthesis of this compound

The second step involves the N-alkylation of 4-nitropyrazole with 2-bromoethanol. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the alkyl halide.[3][4]

References

An In-depth Technical Guide to 2-(4-nitro-1H-pyrazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(4-nitro-1H-pyrazol-1-yl)ethanol. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Properties and Data

This compound, with the CAS number 42027-81-6, is a nitro-substituted pyrazole derivative.[1][2] Its fundamental chemical and physical properties are summarized below. While specific experimental data for some properties of this particular compound are not widely published, estimations and comparisons can be drawn from related structures.

Table 1: General and Physicochemical Properties

| Property | Value | Source/Reference |

| Molecular Formula | C₅H₇N₃O₃ | [2] |

| Molecular Weight | 157.13 g/mol | [1] |

| CAS Number | 42027-81-6 | [2] |

| Appearance | Likely a solid | Inferred from related compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in polar organic solvents. | Inferred from related compounds |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | - Pyrazole ring protons: δ 8.0-9.0 ppm (singlets).- Methylene protons (-CH₂-N): δ 4.2-4.5 ppm (triplet).- Methylene protons (-CH₂-OH): δ 3.8-4.1 ppm (triplet).- Hydroxyl proton (-OH): Broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Pyrazole ring carbons: δ 120-150 ppm.- Carbon bearing the nitro group (C-NO₂): Shifted downfield.- Methylene carbons (-CH₂-): δ 50-70 ppm. |

| IR Spectroscopy | - O-H stretch: Broad band around 3200-3600 cm⁻¹.- C-H stretch (aromatic): ~3100 cm⁻¹.- C-H stretch (aliphatic): 2850-3000 cm⁻¹.- N-O stretch (nitro group): Strong asymmetric and symmetric bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.- C=N and C=C stretch (pyrazole ring): ~1400-1600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z 157. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of 4-nitropyrazole. A common and effective method involves the reaction of 4-nitropyrazole with a suitable 2-haloethanol, such as 2-bromoethanol, in the presence of a base.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the N-alkylation of nitropyrazoles.[3]

Materials:

-

4-Nitropyrazole

-

2-Bromoethanol

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-nitropyrazole (1 equivalent) in acetonitrile or DMF, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add 2-bromoethanol (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Diagram 1: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily influenced by the pyrazole ring, the nitro group, and the hydroxyl group.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the presence of the electron-withdrawing nitro group will deactivate the ring towards such reactions.

-

Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This provides a pathway to a variety of other pyrazole derivatives.

-

Hydroxyl Group: The primary alcohol functional group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the broader class of pyrazole and nitropyrazole derivatives is known for a wide range of pharmacological properties. These include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6][7][8][9] The presence of the nitro group can be crucial for certain biological activities. For instance, nitroimidazoles are a known class of antibiotics.

The potential mechanisms of action for nitropyrazole derivatives are diverse and depend on the specific molecular structure and the biological target. Some pyrazole-containing drugs are known to act as enzyme inhibitors or receptor antagonists. For example, some pyrazolyl-nitroimidazole derivatives have been evaluated as potential EGFR/HER-2 kinase inhibitors in cancer therapy.[10]

Diagram 2: Potential Drug Development Pathway

Caption: A conceptual pathway for the development of drugs based on the this compound scaffold.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for further functionalization and exploration in medicinal chemistry. While specific biological data for this compound is currently limited, the well-established and diverse pharmacological activities of the nitropyrazole scaffold make it a promising candidate for future research and drug discovery efforts. This guide provides a foundational understanding of its chemical properties and a practical protocol for its synthesis, serving as a valuable resource for researchers in the field.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of pyrazolyl-nitroimidazole derivatives as potential EGFR/HER-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-nitro-1H-pyrazol-1-yl)ethanol (CAS Number: 42027-81-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-nitro-1H-pyrazol-1-yl)ethanol, a nitro-substituted heterocyclic compound belonging to the pyrazole class. While specific research on this particular molecule is limited, this document consolidates available information and provides inferred knowledge based on analogous compounds. This guide covers the compound's structure, physicochemical properties, a detailed potential synthesis protocol, and a discussion of its prospective biological activities, drawing parallels with other well-studied pyrazole derivatives. The information is presented to support further research and application development in medicinal chemistry and materials science.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The introduction of a nitro group and a hydroxyethyl substituent to the pyrazole scaffold, as seen in this compound, can significantly influence its chemical reactivity, physicochemical properties, and biological interactions. This guide aims to provide a detailed technical resource for researchers interested in this specific molecule.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes its basic properties and includes predicted values for other key parameters based on its structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 42027-81-6 | [1] |

| Molecular Formula | C₅H₇N₃O₃ | [1] |

| Molecular Weight | 157.13 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow solid or oil | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) | - |

| pKa | Not available | - |

| LogP | Predicted: ~0.5-1.5 | - |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a highly plausible synthetic route is the N-alkylation of 4-nitro-1H-pyrazole with a suitable 2-hydroxyethylating agent, such as 2-bromoethanol. This method has been successfully employed for the synthesis of analogous N-hydroxyethyl nitropyrazoles.[2]

Proposed Experimental Protocol: N-Alkylation of 4-nitro-1H-pyrazole

This protocol is based on established methods for the N-alkylation of pyrazoles.[2][3]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

4-nitro-1H-pyrazole

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitro-1H-pyrazole (1 equivalent) in anhydrous DMF or ACN.

-

Deprotonation: To the stirred solution, add a suitable base. If using potassium carbonate, add 1.5-2.0 equivalents. If using sodium hydride (60% dispersion in mineral oil), carefully add 1.1 equivalents portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation.

-

Alkylation: Add 2-bromoethanol (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (if NaH was used). Extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

4.1. ¹H NMR Spectroscopy

-

Pyrazole Ring Protons: Two singlets are expected for the protons on the pyrazole ring, likely in the range of δ 7.5-8.5 ppm. The proton at the C5 position (adjacent to the N-substitution) and the proton at the C3 position will have distinct chemical shifts.

-

Hydroxyethyl Protons: Two triplets are expected for the methylene groups of the hydroxyethyl side chain. The methylene group attached to the pyrazole nitrogen (N-CH₂) would likely appear around δ 4.2-4.5 ppm, while the methylene group bearing the hydroxyl group (CH₂-OH) would be expected around δ 3.8-4.1 ppm.

-

Hydroxyl Proton: A broad singlet for the hydroxyl proton (OH) is expected, with a chemical shift that can vary depending on the solvent and concentration.

4.2. ¹³C NMR Spectroscopy

-

Pyrazole Ring Carbons: Signals for the three carbons of the pyrazole ring are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C4) will be significantly deshielded.

-

Hydroxyethyl Carbons: Two signals are expected for the carbons of the hydroxyethyl group, likely in the range of δ 50-70 ppm.

4.3. Mass Spectrometry

-

Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 157.13 g/mol .

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and cleavage of the hydroxyethyl side chain.

4.4. Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Absorptions for aromatic and aliphatic C-H stretching.

-

N-O Stretch: Strong characteristic absorption bands for the nitro group, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C=N and C=C Stretch: Absorptions characteristic of the pyrazole ring.

Potential Biological Activities

While no specific biological studies on this compound have been reported, the pyrazole scaffold is a well-established pharmacophore. The presence of the nitro group can further modulate biological activity. Based on studies of related compounds, the following activities can be postulated for further investigation.

5.1. Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases such as EGFR and VEGFR, and the disruption of microtubule formation.[4] The nitro group can enhance the electrophilicity of the molecule, potentially leading to interactions with biological nucleophiles in cancer cells.

5.2. Anti-inflammatory Activity

The pyrazole ring is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the COX-2 enzyme.[5] It is plausible that this compound could exhibit anti-inflammatory properties by targeting components of the inflammatory cascade.

5.3. Antimicrobial Activity

Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[6][7] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, a potential mechanism of action for this compound, should it exhibit anticancer properties, could involve the inhibition of a key signaling pathway like the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Disclaimer: The biological activities and the signaling pathway diagram are speculative and based on the known activities of other pyrazole derivatives. Experimental validation is required to confirm any biological effects of this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in both medicinal chemistry and materials science. While specific data on this compound is sparse, this guide provides a foundational understanding of its properties and a clear path for its synthesis and characterization. The rich pharmacology of the pyrazole nucleus suggests that this compound could be a valuable subject for future biological screening and drug discovery efforts. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this and related molecules.

References

- 1. chemcd.com [chemcd.com]

- 2. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis and evaluation of antimicrobial activity of new 4-nitroso and 4-diazopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(4-nitro-1H-pyrazol-1-yl)ethanol

An Examination of a Heterocyclic Compound with Potential Research Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a summary of publicly available information regarding 2-(4-nitro-1H-pyrazol-1-yl)ethanol. A comprehensive literature search did not yield detailed experimental data, such as specific synthesis protocols, in-depth spectroscopic analysis, crystallographic data, or biological activity studies for this specific compound. The information presented herein is based on general knowledge of related chemical structures and should be used for informational purposes only.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and structural properties.[1] The presence of a nitro group and a hydroxyethyl substituent on the pyrazole ring suggests that this molecule could be a valuable intermediate for the synthesis of more complex molecules and may possess unique chemical and biological characteristics.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 42027-81-6 | Alchem Pharmtech |

| Molecular Formula | C₅H₇N₃O₃ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 157.13 g/mol | Santa Cruz Biotechnology[2] |

Synthesis and Characterization

Postulated Synthesis Workflow

The synthesis of this compound could potentially be achieved through the N-alkylation of 4-nitropyrazole with a suitable two-carbon synthon bearing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group.

References

Spectroscopic Profile of 2-(4-nitro-1H-pyrazol-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 2-(4-nitro-1H-pyrazol-1-yl)ethanol (CAS No. 42027-81-6). Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and comparison with spectral data of analogous compounds. The guide also includes generalized experimental protocols for acquiring such spectra.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 | s | 1H | H-5 (pyrazole ring) |

| ~8.0 | s | 1H | H-3 (pyrazole ring) |

| ~4.4 | t | 2H | N-CH₂ |

| ~3.9 | t | 2H | CH₂-OH |

| ~2.5 | br s | 1H | OH |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-4 (pyrazole ring, attached to NO₂) |

| ~138 | C-5 (pyrazole ring) |

| ~125 | C-3 (pyrazole ring) |

| ~60 | N-CH₂ |

| ~55 | CH₂-OH |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3150-3100 | Medium | C-H stretch (aromatic/pyrazole) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1550 and ~1350 | Strong | N-O stretch (asymmetric and symmetric, nitro group) |

| ~1500 | Medium | C=N stretch (pyrazole ring) |

| ~1050 | Strong | C-O stretch (alcohol) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 157.05 | [M]⁺, Molecular ion |

| 127.04 | [M - CH₂O]⁺ |

| 111.04 | [M - NO₂]⁺ |

| 96.04 | [M - CH₂CH₂OH]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[1]

-

Sample Introduction: Introduce the sample solution into the mass spectrometer. For a volatile and thermally stable compound, direct insertion or injection into an electron ionization (EI) source is common.

-

Data Acquisition:

-

The sample is vaporized and then ionized in the ion source.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a new chemical entity.

Caption: General workflow for compound synthesis and spectroscopic analysis.

References

The Nitro-Substituted Pyrazole Scaffold: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group (-NO2) to the pyrazole ring can significantly modulate the molecule's physicochemical properties and biological activity. The strong electron-withdrawing nature of the nitro group can enhance the molecule's interaction with biological targets, leading to potent inhibitory effects. This technical guide provides an in-depth overview of the biological activities of nitro-substituted pyrazoles, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity of Nitro-Substituted Pyrazoles

Nitro-substituted pyrazoles have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes involved in cell cycle regulation and signal transduction.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected nitro-substituted pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolyl-nitroimidazole derivative 5c | EGFR tyrosine kinase | 0.26 | [1] |

| HER-2 tyrosine kinase | 0.51 | [1] | |

| Pyrazole-based Aurora A kinase inhibitor (Compound 6) | HCT116 (Colon) | 0.39 | |

| MCF7 (Breast) | 0.46 | [2] | |

| Aurora A kinase | 0.16 | [2] | |

| 1-(2-pyridinyl)-4-(3-nitrophenyl)-1H-pyrazole-3,5-diamine (Compound 5) | CDK2 | 0.56 | [3] |

| HepG2 (Liver) | 13.14 | [3] | |

| MCF-7 (Breast) | 8.03 | [3] | |

| N'-(1-[1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl]methylene)-2-chlorobenzohydrazide (Compound 19) | 60 human tumor cell lines (mean) | 3.79 (GI50) | [4] |

| Pyrazolo[1,5-a]pyrimidine derivative (Compound 17a, R = 4-NO2C6H4) | A549 (Lung) | 4.47 ± 0.3 (µg/mL) | [5] |

| Pyrazolo[1,5-a]pyrimidine derivative (Compound 17b, R = 4-NO2C6H4) | A549 (Lung) | 3.46 ± 0.6 (µg/mL) | [5] |

| HepG2 (Liver) | 4.67 ± 0.9 (µg/mL) | [5] | |

| Pyrazolyl-nitroimidazole derivatives | MCF-7, Hela, HepG2, B16-F10 | 0.13 - 128.06 |

Key Signaling Pathways in Cancer Targeted by Nitro-Substituted Pyrazoles

Nitro-substituted pyrazoles have been shown to inhibit several critical signaling pathways implicated in cancer progression.

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[6] Inhibition of Aurora kinases by nitro-substituted pyrazoles can lead to mitotic arrest and apoptosis in cancer cells.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers of cell proliferation and survival in many cancers.[7][8] Certain pyrazolyl-nitroimidazole derivatives have demonstrated potent inhibition of these receptor tyrosine kinases.[1]

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the nitro-substituted pyrazole compound and a vehicle control (e.g., DMSO).

-

MTT Addition: After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

-

Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Biochemical assays are employed to determine the direct inhibitory effect of compounds on kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[12]

Protocol:

-

Reagent Preparation: Prepare the kinase buffer, ATP solution, substrate solution (e.g., Kemptide), and serial dilutions of the nitro-substituted pyrazole inhibitor.[13]

-

Kinase Reaction: In a 96-well plate, combine the kinase buffer, substrate/ATP mix, and the test inhibitor or a positive control inhibitor (e.g., Staurosporine). Initiate the reaction by adding the Aurora kinase enzyme.[12]

-

Incubation: Incubate the reaction mixture at 30°C for 45-60 minutes.[14][15]

-

Signal Detection:

-

Luminescence Reading: Measure the luminescence using a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity of Nitro-Substituted Pyrazoles

Nitro-substituted pyrazoles have demonstrated significant activity against a range of pathogenic bacteria and fungi. The nitro group is often crucial for their antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected nitro-substituted pyrazole derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism).

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | Streptococcus epidermidis | 0.25 | [3][16] |

| (E)-2-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 3) | Escherichia coli | 0.25 | [3][16] |

| 2-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 2) | Aspergillus niger | 1 | [3][16] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (Compound 21a) | Antibacterial | 62.5–125 | [3] |

| Antifungal | 2.9–7.8 | [3] | |

| Naphthyl-substituted pyrazole-derived hydrazone (Compound 6) | Gram-positive strains & A. baumannii | 0.78–1.56 | [17] |

| Quinoline-substituted pyrazole derivative (Compound 19) | S. aureus, S. epidermidis, B. subtilis | 0.12–0.98 | [17] |

Experimental Protocol for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][18][19]

Protocol:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the nitro-substituted pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[19]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[19]

-

Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[19]

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[18]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]

Enzyme Inhibition by Nitro-Substituted Pyrazoles

Beyond their anticancer and antimicrobial activities, nitro-substituted pyrazoles have been investigated as inhibitors of various enzymes, highlighting their potential for treating a broader range of diseases.

p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the inflammatory response, particularly in neutrophils.[11][19] Inhibition of p38 MAPK can modulate inflammatory signaling.

Synthesis of Nitro-Substituted Pyrazoles

The synthesis of nitro-substituted pyrazoles can be achieved through various methods, primarily involving the nitration of a pre-formed pyrazole ring or the cyclocondensation of a nitro-containing precursor.

General Synthetic Protocols

A common method for introducing a nitro group onto the pyrazole ring is through electrophilic nitration.

Example: Synthesis of 4-Nitropyrazole [5]

-

Step 1: Formation of Pyrazole Sulfate: To a flask containing concentrated sulfuric acid, slowly add pyrazole while stirring at room temperature. Stir the mixture for 30 minutes.

-

Step 2: Nitration: Cool the reaction mixture in an ice-water bath and slowly add a mixture of fuming nitric acid and fuming sulfuric acid. After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.

-

Work-up: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with ice water, and dry to obtain 4-nitropyrazole.

Example: Synthesis of 3,5-Dimethyl-4-nitropyrazole [18]

-

Reaction Setup: Dissolve 3,5-dimethyl-4-iodopyrazole in tetrahydrofuran (THF).

-

Catalyst and Nitrating Agent: Add a Faujasite catalyst to the solution, followed by the slow addition of concentrated nitric acid.

-

Reaction: Stir the mixture at room temperature until the reaction is complete.

-

Work-up: Filter to recover the catalyst. Extract the filtrate with dichloromethane and remove the solvent under vacuum to yield 3,5-dimethyl-4-nitropyrazole.

Nitro-substituted pyrazoles can also be synthesized by the reaction of a hydrazine with a β-dicarbonyl compound or its equivalent, where one of the starting materials contains a nitro group.

Example: Synthesis of N1-substituted-4-nitropyrazole-5-carboxylates [20]

-

Preparation of the Nitro-enamine: React 1-(dimethylamino)-2-nitroethylene with ethyl 2-chloro-2-oxoacetate in the presence of pyridine to form crude ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate.

-

Cyclocondensation: React the crude nitro-enamine with a substituted hydrazine in pyridine at room temperature.

-

Work-up: Concentrate the reaction mixture, dilute with ethyl acetate and water, and adjust the pH to 4 with HCl. The product can be isolated by filtration and/or extraction.

Conclusion

Nitro-substituted pyrazoles represent a versatile and potent class of biologically active compounds with significant potential in drug discovery and development. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation. The synthetic accessibility of the pyrazole scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and evaluation of novel nitro-substituted pyrazole-based therapeutics. Future research should focus on elucidating the precise molecular mechanisms of action, exploring a wider range of biological targets, and advancing promising lead compounds through preclinical and clinical development.

References

- 1. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 2. meddocsonline.org [meddocsonline.org]

- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 1,3,4-trisubstituted pyrazole derivatives and their evaluation as antitumor and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The role of p38 MAPK in neutrophil functions: single cell chemotaxis and surface marker expression - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. alliedacademies.org [alliedacademies.org]

- 13. researchgate.net [researchgate.net]

- 14. JCI - Selective activation and functional significance of p38α mitogen-activated protein kinase in lipopolysaccharide-stimulated neutrophils [jci.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 19. The Role of p38 MAPK in Neutrophil Functions: Single Cell Chemotaxis and Surface Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Potential Therapeutic Targets of 2-(4-nitro-1H-pyrazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of the novel compound 2-(4-nitro-1H-pyrazol-1-yl)ethanol. Direct biological studies on this specific molecule are not yet available in the public domain. However, by examining the activities of structurally related compounds containing the 4-nitro-1H-pyrazol-1-yl moiety and the broader class of pyrazole derivatives, we can infer potential therapeutic targets and mechanisms of action. This document synthesizes existing research on related compounds to provide a forward-looking perspective on the potential of this compound in drug discovery, with a focus on oncology and inflammatory diseases.

Introduction to this compound and the Pyrazole Scaffold

This compound is a small molecule belonging to the pyrazole class of heterocyclic compounds. The pyrazole ring is a versatile scaffold in medicinal chemistry, known to be a constituent of numerous biologically active compounds. While direct experimental data for this compound is currently lacking, the 4-nitro-1H-pyrazol-1-yl functional group has been incorporated into molecules designed as kinase inhibitors. This suggests that this compound may also exhibit activity against similar targets. The broader family of pyrazole derivatives has demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiparasitic activities.

Potential Therapeutic Targets

Based on the analysis of structurally similar compounds, two primary kinase targets emerge as strong potential candidates for this compound: Colony-Stimulating Factor 1 Receptor (CSF1R) and Extracellular signal-Regulated Kinase 5 (ERK5).

Colony-Stimulating Factor 1 Receptor (CSF1R)

CSF1R is a receptor tyrosine kinase that plays a crucial role in the regulation, differentiation, proliferation, and survival of macrophages. Dysregulation of the CSF1R signaling pathway is implicated in various inflammatory diseases and cancers. A recent study on prodrugs for colon-restricted delivery of CSF1R inhibitors utilized 4-(4-nitro-1H-pyrazol-1-yl)cyclohexanone as a key intermediate in the synthesis of potent inhibitors[1]. This suggests that the 4-nitro-1H-pyrazol-1-yl moiety is compatible with the active site of CSF1R and may contribute to the inhibitory activity.

Extracellular signal-Regulated Kinase 5 (ERK5)

ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating cell proliferation, differentiation, and survival. The ERK5 signaling pathway has been identified as a therapeutic target in cancer. Research focused on the parallel optimization of potency and pharmacokinetics of ERK5 kinase domain inhibitors has described the synthesis of tert-butyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate as part of their drug discovery effort[2][3]. The inclusion of the 4-nitropyrazole group in these synthetic schemes points to its potential role in binding to the ERK5 kinase domain.

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes the activity of a related pyrazole compound to provide context for potential potency.

| Compound Class | Target | IC50 (µM) | Biological Activity | Reference |

| Pyrazoline Derivative (Compound 2g) | Lipoxygenase | 80 | Anti-inflammatory | [4][5] |

Experimental Protocols for Key Experiments

While no protocols directly utilize this compound, the following methodologies for assessing the activity of related pyrazole compounds can be adapted for its future investigation.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for assessing the inhibitory activity of a compound against a target kinase, such as CSF1R or ERK5.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., CSF1R, ERK5)

-

Kinase substrate (specific to the kinase)

-

ATP (Adenosine triphosphate)

-

Test compound (this compound) dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume of the diluted compound to the assay wells.

-

Add the kinase and substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)

This in vivo protocol is a standard method for evaluating the anti-inflammatory effects of a test compound.

-

Animals:

-

Male Wistar rats or Swiss albino mice.

-

-

Reagents and Materials:

-

Test compound (this compound)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin, Diclofenac sodium)

-

1% Carrageenan solution in saline

-

-

Procedure:

-

Fast the animals overnight before the experiment.

-

Administer the test compound, vehicle, or standard drug orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways that could be targeted by this compound and a general workflow for its investigation.

Caption: Potential inhibition of the CSF1R signaling pathway.

Caption: Potential inhibition of the ERK5 signaling pathway.

Caption: A general workflow for drug discovery.

Conclusion and Future Directions

While direct biological data for this compound is not yet available, the analysis of structurally related compounds provides a strong rationale for investigating its potential as a kinase inhibitor, particularly targeting CSF1R and ERK5. Its therapeutic potential may therefore lie in the treatment of cancers and inflammatory conditions where these kinases are implicated.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of kinases, including CSF1R and ERK5. Positive hits should be followed by cell-based assays to determine its effect on cancer cell proliferation and inflammatory pathways. Subsequent in vivo studies in relevant animal models will be crucial to validate its therapeutic efficacy and safety profile. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for initiating such investigations. The versatility of the pyrazole scaffold suggests that with further derivatization and optimization, this compound could serve as a valuable lead compound in the development of novel therapeutics.

References

- 1. Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Derivatives of 2-(4-Nitro-1H-pyrazol-1-yl)ethanol: Current Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current scientific landscape surrounding the derivatives of 2-(4-nitro-1H-pyrazol-1-yl)ethanol. Pyrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, known to exhibit a wide array of biological activities. The parent compound, this compound, with its nitro-substituted pyrazole ring and a reactive hydroxyl group, presents a versatile scaffold for the synthesis of novel derivatives with potential therapeutic applications. This document aims to consolidate the available information on the synthesis, chemical properties, and biological evaluation of these derivatives, tailored for professionals in drug discovery and development.

Despite a thorough review of scientific literature and patent databases, it is important to note that specific research on the synthesis and biological activity of ester and ether derivatives of this compound is limited. Therefore, this guide will focus on providing a foundational understanding based on the known reactivity of the parent compound and general synthetic methodologies applicable to its derivatization.

Core Compound: this compound

The foundational molecule for the derivatives discussed herein is this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇N₃O₃ |

| Molecular Weight | 157.13 g/mol |

| Appearance | (Not specified in available literature) |

| Solubility | (Not specified in available literature) |

| CAS Number | 42027-81-6 |

The presence of the hydroxyl group offers a prime site for chemical modification, such as esterification and etherification, to modulate the compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability. Such modifications are a cornerstone of medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles.

Synthetic Pathways for Derivatization

Esterification

The synthesis of ester derivatives from this compound can be achieved through several established methods. The choice of method will depend on the specific carboxylic acid to be used and the desired scale of the reaction.

Workflow for Ester Synthesis:

Figure 1: General workflow for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethyl esters.

Experimental Protocol: General Fischer Esterification

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1-1.5 equivalents) in a suitable solvent such as toluene or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). For reactions sensitive to high temperatures, the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent at room temperature is a viable alternative.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Etherification

The synthesis of ether derivatives can be accomplished via methods such as the Williamson ether synthesis. This method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Workflow for Ether Synthesis:

Figure 2: General workflow for the Williamson ether synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethyl ethers.

Experimental Protocol: General Williamson Ether Synthesis

-

Alkoxide Formation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend a strong base like sodium hydride (1.1 equivalents) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the suspension in an ice bath.

-

Alcohol Addition: Slowly add a solution of this compound (1 equivalent) in the same dry solvent to the cooled suspension. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Alkyl Halide Addition: Add the desired alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture if necessary and monitor its progress by TLC.

-

Work-up: After the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ether can be purified by column chromatography.

Biological Activities of Pyrazole Derivatives: A General Overview

While specific biological data for derivatives of this compound is not available, the broader class of pyrazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. This suggests that the derivatives of the core compound of interest could be promising candidates for various therapeutic areas.

Table 2: Reported Biological Activities of Various Pyrazole Derivatives

| Biological Activity | Description |

| Antimicrobial | Many pyrazole derivatives have demonstrated activity against a spectrum of bacteria and fungi. |

| Anticancer | Certain pyrazole-containing molecules have shown cytotoxic effects against various cancer cell lines and some have been developed as targeted cancer therapies. |

| Anti-inflammatory | The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in this therapeutic area. |

| Analgesic | Some pyrazole derivatives have been reported to possess pain-relieving properties. |

| Anticonvulsant | The pyrazole nucleus has been explored for the development of agents to treat seizures. |

Signaling Pathways Implicated in the Action of Pyrazole Derivatives (General):

The diverse biological effects of pyrazole derivatives are a result of their interaction with various cellular targets and signaling pathways.

Figure 3: Simplified representation of potential signaling pathways modulated by pyrazole derivatives in inflammation and cancer.

Future Directions and Conclusion

The lack of specific data on the derivatives of this compound highlights a significant research gap and an opportunity for novel drug discovery. The synthetic accessibility of ester and ether derivatives, coupled with the known diverse biological activities of the pyrazole scaffold, warrants further investigation into this specific chemical space.

Future research should focus on:

-

Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of ester and ether derivatives of this compound.

-

Biological Screening: Comprehensive screening of these novel compounds for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways through which the active derivatives exert their biological effects.

An In-depth Technical Guide on the Solubility and Stability of 2-(4-nitro-1H-pyrazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies for determining the solubility and stability of the compound 2-(4-nitro-1H-pyrazol-1-yl)ethanol. As of the date of this publication, specific experimental data for this compound is not publicly available. The protocols and data tables presented herein are standardized templates intended to guide researchers in their own investigations.

Introduction

This compound is a nitro-substituted pyrazole derivative. The presence of the nitro group and the pyrazole ring suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for any research and development activities. This guide outlines the standard experimental protocols for characterizing these critical attributes.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₃ | N/A |

| Molecular Weight | 157.13 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not determined | N/A |

| pKa | Not determined | N/A |

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The following sections describe the protocols for determining the solubility of this compound in various solvents.

Predicted Solubility

Based on the general characteristics of related compounds like 4-nitro-1H-pyrazole, this compound is anticipated to have limited solubility in aqueous solutions and greater solubility in organic solvents.

Experimental Protocol for Equilibrium Solubility Determination

A standard shake-flask method is recommended for determining the equilibrium solubility.

Objective: To determine the concentration of this compound in a saturated solution in various solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

Data Presentation: Solubility

The results of the solubility studies should be presented in a clear and organized manner.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |

| 0.1 N HCl | 25 | Data to be determined | Data to be determined |

| 0.1 N NaOH | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

Visualization of Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Stability Profile

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.

Experimental Protocol:

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

-

Neutral Hydrolysis: Reflux a solution of the compound in water at an elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4] A dark control should be run in parallel.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation: Forced Degradation

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | No. of Degradants |

| 0.1 N HCl (60 °C) | 2, 4, 8, 24 | Data to be determined | Data to be determined | Data to be determined |

| 0.1 N NaOH (60 °C) | 2, 4, 8, 24 | Data to be determined | Data to be determined | Data to be determined |

| Water (80 °C) | 2, 4, 8, 24 | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂ (RT) | 2, 4, 8, 24 | Data to be determined | Data to be determined | Data to be determined |

| Thermal (80 °C) | 24, 48, 72 | Data to be determined | Data to be determined | Data to be determined |

| Photostability | 1.2M lux hrs | Data to be determined | Data to be determined | Data to be determined |

Long-Term Stability Studies (ICH Guidelines)

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.

Experimental Protocol:

-

Store samples of this compound under long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated storage conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).[5]

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[6]

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Data Presentation: Long-Term Stability

Storage Condition: 25 °C / 60% RH

| Time (months) | Appearance | Assay (%) | Total Impurities (%) |

|---|---|---|---|

| 0 | Data to be determined | Data to be determined | Data to be determined |

| 3 | Data to be determined | Data to be determined | Data to be determined |

| 6 | Data to be determined | Data to be determined | Data to be determined |

| 12 | Data to be determined | Data to be determined | Data to be determined |

| 24 | Data to be determined | Data to be determined | Data to be determined |

Storage Condition: 40 °C / 75% RH

| Time (months) | Appearance | Assay (%) | Total Impurities (%) |

|---|---|---|---|

| 0 | Data to be determined | Data to be determined | Data to be determined |

| 3 | Data to be determined | Data to be determined | Data to be determined |

| 6 | Data to be determined | Data to be determined | Data to be determined |

Visualization of Stability Testing Workflow

Caption: Workflow for stability assessment.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these standardized protocols will yield crucial data for the advancement of research and development involving this compound. The provided templates for data presentation and workflow visualizations are intended to ensure a systematic and compliant approach to these essential studies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. fda.gov [fda.gov]

- 5. mastercontrol.com [mastercontrol.com]

- 6. database.ich.org [database.ich.org]

An In-depth Review of 2-(4-nitro-1H-pyrazol-1-yl)ethanol: Current Research and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-nitro-1H-pyrazol-1-yl)ethanol, a pyrazole derivative, belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical synthesis, physicochemical properties, and reported biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing existing data, outlining experimental protocols, and identifying areas for future investigation.

Introduction

Pyrazole and its derivatives are well-established scaffolds in the development of therapeutic agents, exhibiting a wide range of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The introduction of a nitro group and a hydroxyethyl chain to the pyrazole ring, as in this compound, can significantly influence its electronic and steric properties, thereby modulating its biological activity. Despite the potential of this compound, a comprehensive review of its specific characteristics and biological profile is currently lacking in the scientific literature. This guide aims to fill that gap by consolidating the available information.

Chemical Synthesis and Characterization

The synthesis of this compound typically involves the N-alkylation of 4-nitropyrazole with a suitable two-carbon electrophile.

General Synthesis Workflow

The logical workflow for the synthesis and characterization of this compound is depicted below.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis of this compound

To date, a detailed, peer-reviewed experimental protocol for the synthesis of this compound has not been found in the public domain. The following is a generalized procedure based on the synthesis of similar N-alkylated pyrazole derivatives.

Materials:

-

4-Nitropyrazole

-

2-Bromoethanol or 2-Chloroethanol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-nitropyrazole in anhydrous DMF (or ethanol), add a base (e.g., K₂CO₃ or NaH) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoethanol (or 2-chloroethanol) dropwise to the reaction mixture.

-

The reaction is then heated to a temperature between 60-80 °C and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Physicochemical and Spectroscopic Data

No specific, experimentally determined quantitative data for this compound has been identified in the reviewed literature. The following table is a placeholder for such data, which would be critical for the definitive identification and characterization of the compound.

| Property | Data |

| Molecular Formula | C₅H₇N₃O₃ |

| Molecular Weight | 157.13 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

| ¹H NMR (ppm) | Data not available |

| ¹³C NMR (ppm) | Data not available |

| IR (cm⁻¹) | Data not available |

| Mass Spec (m/z) | Data not available |

Biological Activities

While the broader class of pyrazole derivatives has been extensively studied for various biological activities, specific data for this compound is not available in the current literature. The following sections outline potential areas of investigation based on the activities of structurally related compounds.

Potential Antimicrobial Activity

Many pyrazole derivatives exhibit significant antibacterial and antifungal properties. The presence of the nitro group, a known pharmacophore in antimicrobial agents, suggests that this compound could be a candidate for antimicrobial screening.

Potential Anticancer Activity

The pyrazole scaffold is present in several approved anticancer drugs. The cytotoxic potential of this compound against various cancer cell lines warrants investigation.

Potential Anti-inflammatory Activity

Certain pyrazole derivatives are known to act as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). Future studies could explore the anti-inflammatory effects of this compound.

Signaling Pathways and Mechanisms of Action

As no biological activity has been definitively reported for this compound, there is no information on the signaling pathways it may modulate. The diagram below represents a hypothetical workflow for elucidating the mechanism of action, should the compound exhibit biological activity in future studies.

Caption: A proposed experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Perspectives

This compound remains a sparsely investigated compound within the vast family of pyrazole derivatives. While its structural features suggest potential for interesting biological activities, there is a clear and significant gap in the scientific literature regarding its synthesis, characterization, and pharmacological evaluation.

Future research efforts should prioritize the following:

-

Development and publication of a detailed and reproducible synthetic protocol.

-

Thorough physicochemical and spectroscopic characterization to establish a reference standard.

-

Comprehensive screening for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

-

If biological activity is identified, subsequent studies should focus on elucidating the mechanism of action and identifying molecular targets.

This technical guide highlights the current void in our understanding of this compound and underscores the opportunities for novel research in this area. The systematic investigation of this and similar under-explored pyrazole derivatives could lead to the discovery of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Synthesis and Characterization of 2-(4-Nitro-1H-pyrazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals